REACTION_SMILES
|
[CH2:49]([C:50]([CH3:51])=[O:52])[CH:53]([CH3:54])[CH3:55].[Cl:1][c:2]1[c:3]([C:8]([OH:9])([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:4][cH:5][cH:6][cH:7]1.[P:22]([O:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)([O:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1)[O:37][c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[nH:44]1[cH:45][n:46][cH:47][cH:48]1>>[Cl:1][c:2]1[c:3]([C:8]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[n:44]2[cH:45][n:46][cH:47][cH:48]2)[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)c1ccccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(OP(Oc2ccccc2)Oc2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1ccccc1C(c1ccccc1)(c1ccccc1)n1ccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |